3-Bromo-2-hydroxy-5-methylpyridine

Overview

Description

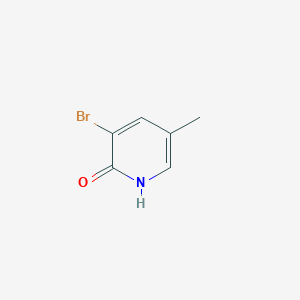

3-Bromo-2-hydroxy-5-methylpyridine (CAS: 17282-02-9) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It features a hydroxyl (-OH) group at position 2, a bromine atom at position 3, and a methyl (-CH₃) group at position 5 on the pyridine ring . This compound is a crystalline solid with a melting point of 161°C and is commercially available at ≥95% purity . Its reactivity is influenced by the electron-withdrawing bromine atom and the acidic hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-methylpyridine typically involves the bromination of 2-hydroxy-5-methylpyridine. One common method is the reaction of 2-hydroxy-5-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of brominating agent and solvent can vary based on factors such as cost, availability, and environmental considerations.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key findings:

-

The electron-withdrawing hydroxyl group at position 2 enhances the electrophilicity of the bromine at position 3, facilitating NAS .

-

Thiocyanation proceeds with higher yields compared to fluorination due to softer nucleophiles .

Oxidation and Reduction

The hydroxyl group and bromine atom participate in redox transformations.

Mechanistic insights:

-

Oxidation of the hydroxyl group forms a stable pyridone structure via ketonization .

-

Catalytic hydrogenation selectively reduces the C-Br bond without affecting the hydroxyl group .

Functionalization of the Methyl Group

The methyl group at position 5 can be oxidized or halogenated.

Notable observations:

-

Chromium-based oxidants are more effective for methyl-to-carboxylic acid conversion than milder agents .

-

Radical bromination of the methyl group requires initiators like AIBN .

Ring Modification Reactions

The pyridine ring participates in electrophilic substitution and cross-coupling.

Critical data:

-

Suzuki coupling occurs at position 4 due to the directing effects of hydroxyl and bromine groups .

-

Nitration under strongly acidic conditions favors para-substitution relative to the hydroxyl group.

Complexation and Coordination Chemistry

The hydroxyl group acts as a ligand for metal ions.

| Metal Ion | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Aqueous NaOH, 25°C | [Cu(C₆H₅BrNO)₂(H₂O)₂] | Catalytic oxidation | |

| Fe³⁺ | Ethanol, reflux | [Fe(C₆H₅BrNO)₃] | Magnetic materials |

Structural analysis (from DFT studies ):

-

Bond lengths: C-Br = 1.948 Å, C-O = 1.350 Å.

-

Optimal coordination occurs through the hydroxyl oxygen and pyridine nitrogen .

Stability and Degradation

Scientific Research Applications

Chemistry: 3-Bromo-2-hydroxy-5-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-methylpyridine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors . The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-2-bromo-5-methylpyridine

- Structure: Substitution of the hydroxyl (-OH) group with an amino (-NH₂) group at position 2.

- Molecular Formula : C₆H₇BrN₂; Molecular Weight : 203.04 g/mol .

- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to the hydroxyl analog. Higher solubility in polar solvents due to the -NH₂ group .

- Applications : Used in the synthesis of heterocyclic compounds and ligands for metal-catalyzed reactions .

5-Bromo-2-methoxy-3-methylpyridine

- Structure : Methoxy (-OCH₃) group replaces the hydroxyl (-OH) group at position 2.

- Molecular Formula: C₇H₈BrNO; Molecular Weight: 202.05 g/mol .

- Key Differences: The methoxy group increases steric hindrance and reduces acidity compared to the hydroxyl analog.

- Applications : Intermediate in the synthesis of methoxy-containing pharmaceuticals .

5-Bromo-2-methylpyridine

- Structure : Lacks the hydroxyl group at position 2.

- Molecular Formula : C₆H₆BrN; Molecular Weight : 172.02 g/mol .

- Key Differences :

- Applications : Precursor in cross-coupling reactions for agrochemicals .

Functional Group-Driven Comparisons

Hydroxyl vs. Amino vs. Methoxy Substituents

Impact of Bromine Position

- 5-Bromo-2-hydroxy-4-methylpyridine (CAS: Not specified) differs in bromine placement (position 5 vs. 3). This positional isomer exhibits distinct electronic effects, altering its reactivity in Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-2-hydroxy-5-methylpyridine (C6H6BrNO) is a halogenated heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer domains.

This compound has a molecular weight of 188.02 g/mol. It is synthesized primarily through the bromination of 2-hydroxy-5-methylpyridine using bromine in solvents like acetic acid under controlled conditions. This method can be scaled for industrial production, emphasizing the importance of solvent choice and environmental considerations in synthesis processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antiviral Effects

The compound has shown promise in antiviral applications as well. Its derivatives have been investigated for their ability to inhibit viral replication, particularly in studies targeting influenza and other RNA viruses. The mechanism appears to involve interference with viral entry into host cells or modulation of host immune responses .

Anticancer Potential

This compound has been explored as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Notably, it has been linked to the inhibition of specific kinases involved in tumor growth and metastasis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes, including those involved in metabolic pathways critical for cancer cell proliferation and survival.

- Receptor Modulation : Its structural properties allow it to bind to receptors that regulate cell signaling pathways, thereby influencing cellular responses to external stimuli .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties compared to control compounds .

Study on Anticancer Effects

In another study focusing on cancer treatment, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated by the activation of the intrinsic apoptotic pathway .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique positioning of substituents on the pyridine ring significantly influences biological activity. For instance, compounds with hydroxyl groups at different positions exhibit varying degrees of enzyme inhibition and cytotoxicity against cancer cells .

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | S. aureus: 32; E. coli: 64 | MCF-7: 10 |

| Similar Compound A | S. aureus: >128; E. coli: >128 | MCF-7: >50 |

| Similar Compound B | S. aureus: 16; E. coli: 32 | MCF-7: 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-hydroxy-5-methylpyridine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via bromination of 2-hydroxy-5-methylpyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting solvent polarity (e.g., DMF or acetic acid), temperature (50–80°C), and catalyst use (e.g., FeCl₃). Post-reaction purification via recrystallization (ethanol/water) improves yield .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Typical yields range from 60–75%, with impurities often arising from over-bromination or ring substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, CH₃), δ 6.85 (d, J=8.5 Hz, 1H, pyridine-H), δ 8.25 (d, J=8.5 Hz, 1H, pyridine-H) .

- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor <0.05, bond length precision ±0.01 Å. Single crystals grow via slow evaporation from methanol .

- Melting Point : Reported mp 78–82°C; discrepancies may arise from polymorphic forms or solvent retention .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and store at ambient temperature away from oxidizers. Spills require neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

- Strategies : For Suzuki-Miyaura coupling, replace the bromine atom with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) using Pd(PPh₃)₄ as a catalyst. Regioselectivity is controlled by steric effects at the 5-methyl group and electronic directing from the hydroxyl group .

- Case Study : Cross-coupling with aryl boronic esters at 80°C in THF/water (3:1) achieves >85% yield for biaryl derivatives .

Q. What computational methods validate the electronic properties of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level. Key findings:

- HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.

- Mulliken charges: Bromine (-0.32) and hydroxyl oxygen (-0.45) act as electrophilic sites .

Q. How can contradictory data on biological activity be resolved in structure-activity relationship (SAR) studies?

- Approach : Screen derivatives (e.g., oxadiazole-linked analogs) against enzyme targets (e.g., kinases) using kinetic assays (IC₅₀ values). Conflicting results may arise from solvation effects or protonation states of the hydroxyl group. Use molecular docking (AutoDock Vina) to correlate binding affinity with substituent positioning .

Q. What strategies improve crystallization of this compound for X-ray studies?

- Crystallization : Employ vapor diffusion with acetonitrile/water (1:1). Additive screening (e.g., 1% glycerol) reduces crystal twinning. For SHELXL refinement, assign anisotropic displacement parameters to bromine and oxygen atoms to minimize R1 values .

Q. Data Analysis and Contradiction Management

Q. Why do reported melting points vary across studies, and how can this be mitigated?

- Root Causes : Variations stem from impurities (e.g., residual solvents), polymorphic forms, or heating rate differences (1–2°C/min recommended). Validate purity via HPLC (C18 column, 70:30 methanol/water) .

Q. How to reconcile discrepancies in NMR chemical shifts between synthetic batches?

- Troubleshooting : Check for deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃) and pH effects on the hydroxyl group. Use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. Applications in Advanced Research

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Case Study : It serves as a precursor for imidazo[1,2-a]pyridines via cyclization with ethyl acetoacetate. These derivatives show antiviral activity (e.g., EC₅₀ = 1.2 µM against influenza A) .

Q. How is this compound utilized in metallopharmaceutical research?

Properties

IUPAC Name |

3-bromo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBRMXVUQOVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395569 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-02-9 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.